molecular formula C18H14N2O4 B5747662 (5Z)-1-(furan-2-ylmethyl)-5-[(E)-3-phenylprop-2-enylidene]-1,3-diazinane-2,4,6-trione

(5Z)-1-(furan-2-ylmethyl)-5-[(E)-3-phenylprop-2-enylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B5747662
M. Wt: 322.3 g/mol
InChI Key: OLQILXDIRKPXFU-VVGDYKIKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-1-(furan-2-ylmethyl)-5-[(E)-3-phenylprop-2-enylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a furan ring, a phenylprop-2-enylidene group, and a diazinane-2,4,6-trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-(furan-2-ylmethyl)-5-[(E)-3-phenylprop-2-enylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactionsThe final step involves the formation of the diazinane-2,4,6-trione core under controlled conditions, such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors and high-throughput screening to optimize reaction conditions and yield. The use of catalysts and solvents that enhance the efficiency of each step is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(5Z)-1-(furan-2-ylmethyl)-5-[(E)-3-phenylprop-2-enylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with altered functional groups .

Scientific Research Applications

(5Z)-1-(furan-2-ylmethyl)-5-[(E)-3-phenylprop-2-enylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of (5Z)-1-(furan-2-ylmethyl)-5-[(E)-3-phenylprop-2-enylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and context .

Properties

IUPAC Name

(5Z)-1-(furan-2-ylmethyl)-5-[(E)-3-phenylprop-2-enylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c21-16-15(10-4-8-13-6-2-1-3-7-13)17(22)20(18(23)19-16)12-14-9-5-11-24-14/h1-11H,12H2,(H,19,21,23)/b8-4+,15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQILXDIRKPXFU-VVGDYKIKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)NC(=O)N(C2=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)NC(=O)N(C2=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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